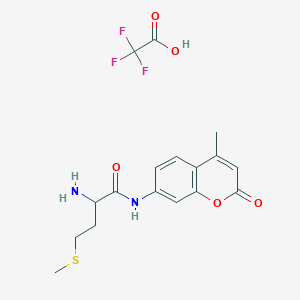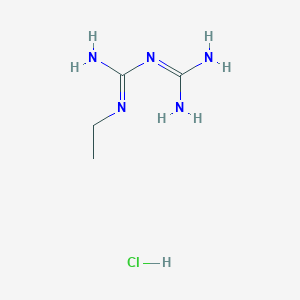
N-ethylbiguanide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethylbiguanide hydrochloride is a chemical compound belonging to the biguanide family. Biguanides are known for their strong basicity and ability to form stable complexes with metal ions. This compound is a derivative of biguanide, where an ethyl group is attached to the nitrogen atom. This compound is highly soluble in water due to its polar nature and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethylbiguanide hydrochloride typically involves the reaction of biguanide with ethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Biguanide+Ethylamine+HCl→N-ethylbiguanide hydrochloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity. The reaction mixture is typically heated and stirred to ensure complete reaction, followed by purification steps such as crystallization or filtration to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-ethylbiguanide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-ethylbiguanide derivatives.
Reduction: Reduction reactions can convert it into simpler amine compounds.
Substitution: It can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethylbiguanide derivatives, while substitution reactions can produce a variety of substituted biguanides.
Wissenschaftliche Forschungsanwendungen
N-ethylbiguanide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antidiabetic properties.
Medicine: Investigated for its potential use in treating metabolic disorders and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-ethylbiguanide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can form stable complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-ethylbiguanide hydrochloride include other biguanide derivatives such as:
Metformin hydrochloride: Widely used as an antidiabetic drug.
Phenformin hydrochloride: Another antidiabetic agent with similar properties.
Buformin hydrochloride: Used in the treatment of type 2 diabetes.
Uniqueness
This compound is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. This makes it suitable for applications where other biguanides may not be as effective.
Eigenschaften
CAS-Nummer |
2113-08-8 |
|---|---|
Molekularformel |
C4H12ClN5 |
Molekulargewicht |
165.62 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-2-ethylguanidine;hydrochloride |
InChI |
InChI=1S/C4H11N5.ClH/c1-2-8-4(7)9-3(5)6;/h2H2,1H3,(H6,5,6,7,8,9);1H |
InChI-Schlüssel |
BMKJPIBZJKDTGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C(N)N=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



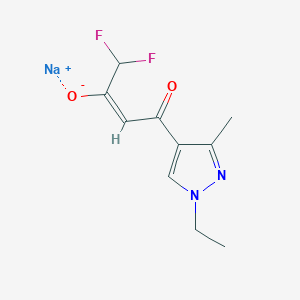
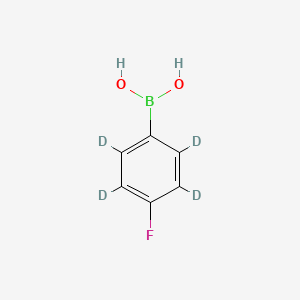
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine](/img/structure/B13902765.png)
![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)
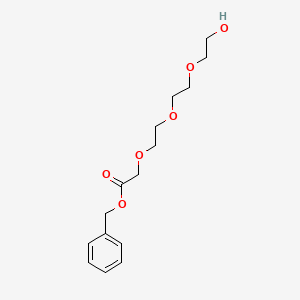
![1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride](/img/structure/B13902775.png)


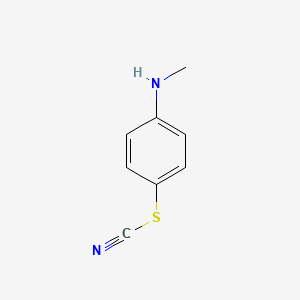

![(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13902816.png)

